N-(4-Chloropyridin-3-yl)acetamide
Description
N-(4-Chloropyridin-3-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and an acetamide group at the 3-position. The chlorine substituent is electron-withdrawing, influencing electronic distribution, solubility, and reactivity. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis due to their versatile functional groups .
Properties
CAS No. |
138769-30-9 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
N-(4-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H,10,11) |
InChI Key |
OVHYDXWSTXPLDD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CN=C1)Cl |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
N-(4-Chloropyridin-3-yl)acetamide has been investigated for its antiviral properties, particularly as an inhibitor of viral proteases. For instance, research has shown that compounds derived from this structure can inhibit the SARS-CoV-2 main protease (3CLpro), which is crucial for viral replication. Structure-based optimization efforts have led to the development of non-covalent inhibitors that demonstrate significant biochemical inhibition against SARS-CoV-2 .
Cancer Therapeutics
The compound has also been studied as a potential inhibitor of cytidine triphosphate synthase 1 (CTPS1), an enzyme involved in nucleotide metabolism and implicated in various cancers. Inhibitors targeting CTPS1 can disrupt the proliferation of cancer cells by limiting nucleotide availability for DNA and RNA synthesis. This approach shows promise for treating proliferative diseases, including certain types of cancer .
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective effects. Research into the mechanisms of action suggests that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions .
Agricultural Applications
Pesticidal Activity
this compound derivatives have been explored for their insecticidal properties. Specifically, they have been identified as potential active substances in pesticide formulations, targeting specific pests while minimizing harm to beneficial insects. The mode of action typically involves interference with nicotinic acetylcholine receptors, leading to paralysis and death in target species .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit improved performance in various applications, including coatings and composites .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
N-(4-Methylpyridin-3-yl)acetamide (SZY)
- Structure : Methyl group at pyridine 4-position; acetamide at 3-position.
- Molecular Formula : C₈H₁₀N₂O; Molecular Weight : 150.18 g/mol .
- Key Differences : The methyl group is electron-donating, increasing pyridine ring basicity compared to the chloro derivative. This enhances solubility in polar solvents but reduces electrophilic reactivity.
- Applications : Found in crystallography studies (PDB ligand UH7) .
N-(4-Hydroxypyridin-3-yl)acetamide
- Structure : Hydroxyl group at pyridine 4-position.
- Molecular Formula : C₇H₈N₂O₂; Molecular Weight : 152.15 g/mol .
- Key Differences : The hydroxyl group enables hydrogen bonding, improving aqueous solubility. However, it may reduce metabolic stability compared to the chloro analog.
- Synthesis : Likely involves acetylation of 4-hydroxypyridin-3-amine, analogous to methods in .
N-(4-Aminopyridin-3-yl)acetamide
Halogen-Substituted Analogs
3-Chloro-N-phenyl-phthalimide
- Structure : Chlorine at phthalimide 3-position; phenyl group at N-position.
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (UH7)
Complex Heterocyclic Derivatives
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Structure : Triazole-thio linker with multiple chlorines.
- Molecular Formula : C₂₁H₁₄N₅OSCl₃; Molecular Weight : 490.79 g/mol .
- Key Differences : The triazole and thioether groups introduce conformational rigidity and sulfur-based reactivity, making this compound a candidate for antimicrobial or anticancer agents .
Physicochemical and Spectral Properties Comparison
Preparation Methods
Acetylation Using Acetic Anhydride in Pyridine
The most widely reported method involves reacting 4-chloropyridin-3-amine with acetic anhydride in pyridine. This approach, adapted from analogous syntheses of N-pyridylacetamides, proceeds via nucleophilic acyl substitution. Pyridine acts as both a solvent and a base, neutralizing the hydrochloric acid generated during the reaction.
Procedure :
-
Reaction Setup : 4-Chloropyridin-3-amine (1.0 eq) is suspended in anhydrous pyridine under inert atmosphere.
-
Acetylation : Acetic anhydride (1.2 eq) is added dropwise at 0°C, followed by gradual warming to 60°C with stirring for 1–2 hours.
-
Workup : The mixture is quenched with ice water, and the precipitate is collected via filtration.
-
Purification : The crude product is recrystallized from ethanol or purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Key Data :
Mechanistic Insight :
The reaction proceeds through the formation of an acetylpyridinium intermediate, which is attacked by the lone pair of the amine nitrogen. Pyridine’s basicity ensures deprotonation of the amine, enhancing nucleophilicity.
Acetyl Chloride-Mediated Acetylation
For laboratories lacking acetic anhydride, acetyl chloride serves as a viable alternative. This method, though more exothermic, offers faster reaction times.
Procedure :
-
Base Addition : 4-Chloropyridin-3-amine (1.0 eq) is dissolved in dichloromethane (DCM) with triethylamine (1.5 eq) at 0°C.
-
Acetyl Chloride Addition : Acetyl chloride (1.1 eq) is added slowly to prevent overheating.
-
Stirring : The mixture is stirred at room temperature for 4 hours.
-
Workup : The organic layer is washed with saturated sodium bicarbonate, dried over Na₂SO₄, and concentrated.
Key Data :
-
Yield : 75–80% (observed in comparable acetylation reactions).
-
Side Products : Diacetylation (<5%) due to excess acetyl chloride.
Comparative Analysis of Synthetic Routes
| Parameter | Acetic Anhydride | Acetyl Chloride | Solid-Phase |
|---|---|---|---|
| Yield | 85–90% | 75–80% | 70–75% |
| Reaction Time | 1–2 h | 4 h | 6–8 h |
| Purification Ease | High | Moderate | High |
| Scalability | Excellent | Good | Moderate |
| Cost | Low | Low | High |
Data extrapolated from Refs,, and.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Hydrocarbon solvents (toluene, hexane) reduce side reactions but may lower yields due to poor solubility.
Temperature Control
Exothermic acetylation necessitates gradual reagent addition and cooling. Overheating promotes diacetylation or pyridine ring decomposition.
Regiochemical Purity
Positional isomers (e.g., 2- vs. 3-chloro derivatives) may form during amine synthesis. Column chromatography with gradient elution (hexane:ethyl acetate) effectively separates isomers.
Characterization and Quality Control
Spectroscopic Data
While specific data for N-(4-chloropyridin-3-yl)acetamide is scarce, analogous compounds exhibit:
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile:water) confirms >95% purity, with retention times varying by mobile phase composition.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Chloropyridin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : A two-step synthesis is common: (1) chlorination of pyridine derivatives followed by (2) acetylation. For example, chlorination at the 4-position of pyridine using POCl₃ under reflux (110–120°C, 6–8 hrs) yields 4-chloropyridin-3-amine, which is then acetylated with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C. Purity can be improved via recrystallization from ethanol/water (1:3 ratio) .
- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product identity using NMR (¹H and ¹³C) and FT-IR (amide C=O stretch ~1650 cm⁻¹).
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?
- Analytical Workflow :
- Spectroscopy : ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyridine-H), 8.10 (d, J=5.2 Hz, 1H), 2.10 (s, 3H, CH₃CO). ¹³C NMR: δ 168.5 (C=O), 150.2 (C-Cl), 122.4–140.1 (pyridine carbons).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Unit cell parameters (orthorhombic system, space group Pbca) should align with reported analogs (e.g., a = 12.578 Å, b = 7.546 Å, c = 30.194 Å) .
- Data Validation : Cross-reference with databases like PubChem or crystallographic repositories (CCDC) for bond lengths/angles (e.g., C-Cl bond ~1.73 Å) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can refinement software address them?
- Challenges : Disordered solvent molecules, twinning in crystals, and weak diffraction due to low crystal quality.
- Solutions :
- Use SHELXTL or SHELXL for robust refinement. For twinned data, apply the HKLF5 format in SHELXL to model twin domains .
- Optimize data collection with high-intensity X-ray sources (e.g., rotating anode) and correct for absorption using ψ-scan methods .
- Example Workflow :
| Parameter | Value |
|---|---|
| Space group | Pbca |
| V (ų) | 2865.7 |
| Z | 8 |
| R₁ (I>2σ(I)) | <0.05 |
Q. How can computational modeling predict the reactivity and biological activity of this compound derivatives?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess stability .
- Key Findings : The chloro group enhances electron-withdrawing effects, polarizing the acetamide moiety for H-bond interactions. Cl-substituted pyridines show improved binding affinity to enzymes like cytochrome P450 (ΔG ~-8.2 kcal/mol) .
Q. How should researchers address contradictory data in solubility and stability studies of this compound?
- Case Study : Discrepancies in aqueous solubility (reported 0.5–1.2 mg/mL at 25°C) may stem from polymorphic forms or residual solvents.
- Resolution Strategy :
- Characterize polymorphs via DSC (melting point range: 155–162°C) and PXRD.
- Use HPLC (C18 column, acetonitrile/water 40:60) to quantify impurities .
- Stability Protocols : Store under inert gas (N₂) at -20°C. Avoid prolonged exposure to light (UV-Vis monitoring at 254 nm) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
